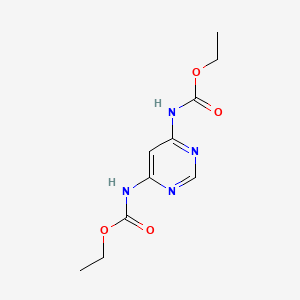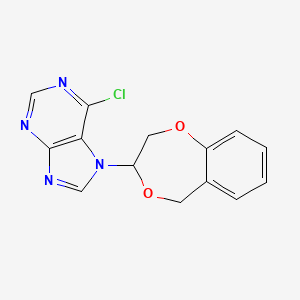
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a benzodioxepin moiety at the 7th position of the purine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
The synthesis of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine typically involves the Mitsunobu reaction. This reaction is carried out between 2,3-dihydro-1,4-benzodioxepin-3-methanol and 6-chloropurine under microwave-assisted conditions. The reaction proceeds through a formal 1,4-sulfur migration via two consecutive oxyranium and episulfonium rings, resulting in the desired product .
化学反応の分析
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products: The products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 6th position.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been observed to induce apoptosis in cancer cells by interfering with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for further research .
類似化合物との比較
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine can be compared with other purine derivatives, such as:
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine: Similar structure but with a different substitution pattern.
2,6-Dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine: Contains additional chloro groups and a benzoxathiin moiety.
6-Bromo-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine: Similar structure with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzodioxepin moiety, which may contribute to its distinct biological activities.
特性
CAS番号 |
918304-41-3 |
|---|---|
分子式 |
C14H11ClN4O2 |
分子量 |
302.71 g/mol |
IUPAC名 |
6-chloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H11ClN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
InChIキー |
HKPGTIQMDVMDLV-UHFFFAOYSA-N |
正規SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


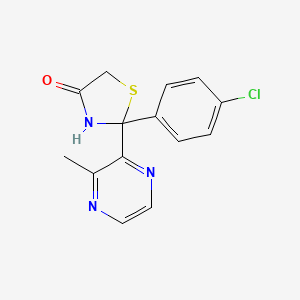

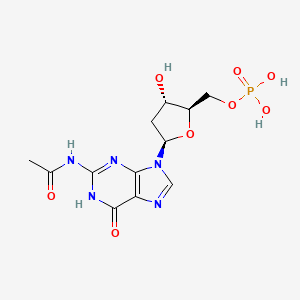
![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
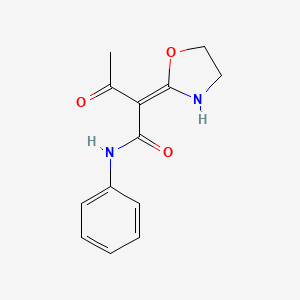
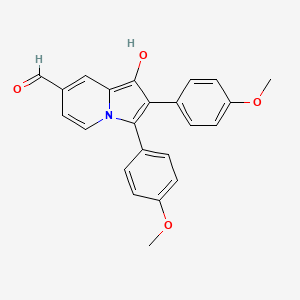
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)

